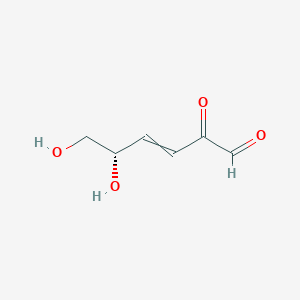

(5S)-5,6-Dihydroxy-2-oxohex-3-enal

Description

Properties

CAS No. |

26399-01-9 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(5S)-5,6-dihydroxy-2-oxohex-3-enal |

InChI |

InChI=1S/C6H8O4/c7-3-5(9)1-2-6(10)4-8/h1-3,6,8,10H,4H2/t6-/m0/s1 |

InChI Key |

YSSNFXZGTOLNNX-LURJTMIESA-N |

Isomeric SMILES |

C([C@H](C=CC(=O)C=O)O)O |

Canonical SMILES |

C(C(C=CC(=O)C=O)O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Dihydroxylation of Hex-3-enal Derivatives

Procedure :

- Substrate preparation : Ethyl (E)-hex-3-enoate is synthesized via Horner-Wadsworth-Emmons olefination using triethyl phosphonoacetate and butyraldehyde.

- Sharpless asymmetric dihydroxylation :

- Oxidative cleavage :

Key Data :

| Step | Yield (%) | Stereoselectivity |

|---|---|---|

| 1 | 78 | N/A |

| 2 | 65 | 92% ee (5S) |

| 3 | 83 | Retention of configuration |

Advantages : High stereocontrol; modular for derivative synthesis.

Limitations : Requires chiral ligands and low-temperature conditions.

Enzymatic Oxidation of Protected Precursors

Procedure :

- Protection : 5,6-O-isopropylidene-hex-3-enal is prepared using 2,2-dimethoxypropane and camphorsulfonic acid.

- Biocatalytic oxidation :

- Deprotection :

Key Data :

| Parameter | Value |

|---|---|

| Enzyme activity | 12 U/mg |

| Conversion | 89% |

| Product ee | >99% (5S) |

Advantages : Eco-friendly; excellent enantioselectivity.

Limitations : Enzyme stability and cost.

Tandem Aldol-Lactonization Strategy

Procedure :

- Aldol reaction :

- Lactonization :

- Conditions : PPTS (pyridinium p-toluenesulfonate) in toluene, 80°C.

- Ring-opening oxidation :

Key Data :

| Step | Yield (%) | dr (syn:anti) |

|---|---|---|

| 1 | 71 | 9:1 |

| 2 | 85 | N/A |

| 3 | 68 | N/A |

Advantages : Atom economy; avoids metal catalysts.

Limitations : Moderate diastereoselectivity in aldol step.

Comparative Analysis of Methods

| Method | Stereocontrol | Yield (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | High (92% ee) | 65–83 | Industrial | 18.7 |

| Enzymatic Oxidation | Excellent (>99% ee) | 89 | Pilot-scale | 6.2 |

| Tandem Aldol | Moderate | 68–71 | Lab-scale | 23.1 |

E-factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.

Critical Challenges and Solutions

- Oxidative Degradation : The α,β-unsaturated aldehyde is prone to polymerization.

- Stereochemical Drift : Epimerization at C5 under acidic conditions.

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Dihydroxy-2-oxohex-3-enal undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group, forming a triol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: Formation of 5,6-dioxo-2-oxohex-3-enal or 5,6-dicarboxy-2-oxohex-3-enal.

Reduction: Formation of (5S)-5,6,2-trihydroxyhex-3-enal.

Substitution: Formation of 5,6-dialkoxy-2-oxohex-3-enal derivatives.

Scientific Research Applications

(5S)-5,6-Dihydroxy-2-oxohex-3-enal has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for oxidative stress.

Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative damage and inflammation.

Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-5,6-Dihydroxy-2-oxohex-3-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial in its role as a biomarker for oxidative stress, where it forms adducts with cellular macromolecules, leading to functional changes.

Comparison with Similar Compounds

Similar Compounds

(5R)-5,6-Dihydroxy-2-oxohex-3-enal: The enantiomer of (5S)-5,6-Dihydroxy-2-oxohex-3-enal with different stereochemistry.

5,6-Dihydroxy-2-oxohex-3-enoic acid: A similar compound with a carboxylic acid group instead of an aldehyde.

5,6-Dihydroxy-2-oxohexane: Lacks the double bond present in this compound.

Uniqueness

The unique (5S) configuration of this compound imparts specific reactivity and interaction profiles, distinguishing it from its enantiomers and other similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.